Product packaging for (5-Methyl-1,3-thiazol-4-yl)methanol(Cat. No.:CAS No. 848774-94-7)

(5-Methyl-1,3-thiazol-4-yl)methanol

Cat. No.: B1292388
CAS No.: 848774-94-7
M. Wt: 129.18 g/mol
InChI Key: SELIBVBRTKHGSC-UHFFFAOYSA-N
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Description

(5-Methyl-1,3-thiazol-4-yl)methanol is a useful research compound. Its molecular formula is C5H7NOS and its molecular weight is 129.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NOS B1292388 (5-Methyl-1,3-thiazol-4-yl)methanol CAS No. 848774-94-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methyl-1,3-thiazol-4-yl)methanol
Source PubChem
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InChI

InChI=1S/C5H7NOS/c1-4-5(2-7)6-3-8-4/h3,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELIBVBRTKHGSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CS1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30633547
Record name (5-Methyl-1,3-thiazol-4-yl)methanol
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Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848774-94-7
Record name 5-Methyl-4-thiazolemethanol
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Record name (5-Methyl-1,3-thiazol-4-yl)methanol
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Record name (5-methyl-1,3-thiazol-4-yl)methanol
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The Pivotal Role of Thiazole Based Compounds in Modern Chemistry

Thiazoles, five-membered heterocyclic rings containing both sulfur and nitrogen atoms, represent a cornerstone of modern medicinal and chemical research. nih.gov Their unique structural and electronic properties make them a versatile scaffold in the design of a wide array of biologically active molecules. nih.gov The thiazole (B1198619) nucleus is a key component in numerous natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govanalis.com.myresearchgate.net

The aromatic nature of the thiazole ring, coupled with the presence of heteroatoms, allows for diverse chemical modifications, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules to achieve desired biological effects. nih.gov This adaptability has led to the incorporation of the thiazole moiety into several commercially available drugs, underscoring its importance in pharmaceutical development. atmiyauni.ac.in

Situating 5 Methyl 1,3 Thiazol 4 Yl Methanol in Heterocyclic Chemistry Research

(5-Methyl-1,3-thiazol-4-yl)methanol, a member of the thiazole (B1198619) family, is primarily recognized in the scientific community as a valuable synthetic intermediate or building block. Its structure, featuring a methyl group and a hydroxymethyl group attached to the thiazole core, provides reactive sites for further chemical transformations.

The primary synthesis route to this compound often starts with 5-methylthiazole (B1295346). This is followed by a reaction with formaldehyde (B43269), typically in the presence of an acid catalyst, to introduce the hydroxymethyl group. The hydroxymethyl group itself can be oxidized to form an aldehyde or a carboxylic acid, offering a pathway to a variety of other derivatives.

Detailed research findings on the intrinsic biological activity of this compound are limited. Its principal role in research is as a precursor for the synthesis of more complex, biologically active molecules. For instance, it serves as a foundational element in the creation of potential antimicrobial and antifungal agents. The mechanism through which its derivatives may act involves the thiazole ring engaging in hydrogen bonding and π-π stacking interactions with biological targets like enzymes and receptors.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₅H₇NOS avantorsciences.comnih.gov
Molecular Weight 129.18 g/mol avantorsciences.comnih.gov
CAS Number 1977-06-6 avantorsciences.com
Melting Point 65-66 °C avantorsciences.com
Boiling Point 113-114 °C avantorsciences.com

Future Research Directions and Perspectives

General Synthetic Approaches to this compound

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the thiazole ring followed by functionalization, or the modification of a pre-existing 5-methylthiazole (B1295346) core.

Condensation Reactions Utilizing Thiazole Precursors

The Hantzsch thiazole synthesis is a foundational method for the construction of the thiazole ring and represents a viable, though not specifically documented for this isomer, approach. This method typically involves the condensation of an α-haloketone with a thioamide. To theoretically obtain this compound via this route, one would require a suitably protected α-halocarbonyl compound that already contains the hydroxymethyl and methyl functionalities in the correct positions, which would then be cyclized with a source of the thioamide moiety. The complexity of the required starting materials makes this a less direct approach.

Grignard Reagent Applications in Methanol (B129727) Moiety Introduction

The introduction of the methanol group via a Grignard reagent is a classic and powerful method in organic synthesis. chemicalbook.com In the context of synthesizing this compound, this would theoretically involve the formation of a Grignard reagent from a 4-halo-5-methylthiazole precursor. This organometallic intermediate could then react with formaldehyde (B43269), a one-carbon electrophile, to yield the desired primary alcohol after acidic workup. The success of this method would be contingent on the selective formation of the Grignard reagent at the 4-position without interfering with the thiazole ring's other functionalities.

Reaction of 5-Methyl-1,3-thiazole with Carbonyl Compounds Followed by Reduction

A more direct and commonly employed strategy for functionalizing heterocycles is to introduce a carbonyl group which can then be reduced to the corresponding alcohol. For the synthesis of this compound, this would involve the formylation of 5-methyl-1,3-thiazole at the 4-position. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds using a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org This reaction generates a Vilsmeier reagent, which is an electrophilic iminium species that can attack the electron-rich thiazole ring. wikipedia.org Subsequent hydrolysis of the resulting iminium salt would yield 5-methyl-1,3-thiazole-4-carbaldehyde.

The resulting aldehyde can then be reduced to this compound. A variety of reducing agents can be employed for this transformation. For a similar isomer, 4-methyl-5-hydroxymethyl-thiazole, a process has been patented that utilizes sodium borohydride (B1222165) in the presence of aluminum trichloride (B1173362) for the reduction of the corresponding thiazole ester. google.com This suggests that similar reducing conditions could be effective for the reduction of the aldehyde precursor to the target alcohol. Other common reducing agents for aldehydes include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) on its own. chemicalbook.commdpi.com

Detailed Synthesis Protocols

While specific, detailed protocols for the synthesis of this compound are not abundantly available in peer-reviewed literature, the following represents plausible experimental procedures based on established chemical principles and analogous reactions.

Acid-Catalyzed Reaction of 5-Methylthiazole with Formaldehyde and Subsequent Reduction

The direct hydroxymethylation of 5-methylthiazole at the 4-position under acidic conditions is a theoretical possibility, though it is not a widely reported method for this specific substrate. Such a reaction would likely proceed via an electrophilic substitution mechanism where the protonated formaldehyde acts as the electrophile. The electron-donating effect of the methyl group at the 5-position would direct the substitution to the 4-position. The resulting alcohol would be the target compound, this compound. The conditions would need to be carefully controlled to prevent polymerization of formaldehyde and other side reactions.

Hydrochloric Acid-Mediated Cleavage from Oxazole (B20620) Intermediates

The synthesis of thiazoles from oxazole precursors is a known transformation in heterocyclic chemistry, often referred to as the "oxazole-to-thiazole rearrangement." This typically involves the treatment of an oxazole with a source of sulfur, such as phosphorus pentasulfide. To obtain this compound through this route, one would need to start with a correspondingly substituted oxazole, namely (5-methyl-1,3-oxazol-4-yl)methanol. The cleavage of the oxazole ring and subsequent recyclization with a sulfur source under acidic conditions, such as with hydrochloric acid, could potentially yield the desired thiazole. However, this specific transformation for this particular substrate is not documented in the literature.

Summary of Synthetic Data

The following table summarizes the key reactants and products involved in the plausible synthetic routes discussed.

Synthetic Route Starting Material Key Reagents Intermediate Final Product
Vilsmeier-Haack Formylation and Reduction 5-Methyl-1,3-thiazole1. POCl₃, DMF2. NaBH₄ or LiAlH₄5-Methyl-1,3-thiazole-4-carbaldehydeThis compound
Grignard Reaction 4-Halo-5-methylthiazole1. Mg2. Formaldehyde3. H₃O⁺4-(5-Methyl-1,3-thiazolyl)magnesium halideThis compound

Optimization of Reaction Parameters for Yield and Purity

The efficient synthesis of this compound is paramount for its application in further chemical research and development. Achieving high yield and purity necessitates a careful optimization of various reaction parameters, including the choice of solvent, temperature, and reaction duration.

Influence of Solvent Systems on Reaction Efficiency

Research into the synthesis of functionalized thiazoles has demonstrated that polar aprotic solvents often provide superior results. For instance, in a model synthesis of thiazole derivatives, the use of dimethylformamide (DMF) as a solvent in conjunction with a base like potassium carbonate was found to be highly effective, leading to excellent yields. atmiyauni.ac.in The choice of base is also crucial, with inorganic bases sometimes outperforming organic bases like triethylamine. atmiyauni.ac.in While the primary synthesis of this compound involves reacting 5-methylthiazole with formaldehyde, subsequent purification steps often utilize protic solvents like ethanol (B145695) or methanol for recrystallization to achieve high purity.

The selection of an appropriate solvent system is a balance between reactant solubility, reaction rate enhancement, and ease of product isolation.

Table 1: Influence of Solvent and Base on Thiazole Synthesis Yield

This table is based on a model synthesis for thiazole derivatives and illustrates the critical role of the solvent and base system in optimizing product yield. atmiyauni.ac.in

EntrySolventBaseYield (%)
1AcetoneTriethylamine65
2MethanolTriethylamine72
3Tetrahydrofuran (THF)Triethylamine75
4EthanolTriethylamine78
5Isopropyl Alcohol (IPA)Triethylamine70
6Dimethylformamide (DMF)Triethylamine83
7Dimethylformamide (DMF) Potassium Carbonate 92

Temperature Control and Reaction Time Optimization

Temperature and reaction time are intrinsically linked parameters that must be precisely controlled to maximize product formation while minimizing the formation of impurities. The synthesis of this compound from 5-methylthiazole and formaldehyde is typically conducted under reflux conditions, which involves heating the reaction to the boiling point of the solvent to increase the reaction rate. This process is often carried out for a specific duration, such as 2 to 3 hours, to ensure the reaction proceeds to completion.

In contrast, subsequent derivatization reactions may require vastly different temperature protocols. For example, the reduction of a related thiazole ester to its corresponding alcohol using a powerful reducing agent like lithium aluminum hydride is performed at 0°C. chemicalbook.com This lower temperature is necessary to control the high reactivity of the reagent and prevent unwanted side reactions. The reaction time for such a transformation is also carefully optimized, often around 1.5 hours, to ensure complete conversion without product degradation. chemicalbook.com

Continuous monitoring, potentially using techniques like in-line High-Performance Liquid Chromatography (HPLC), can aid in dynamically adjusting reaction parameters to optimize outcomes in real-time.

Table 2: Example of Temperature and Time Optimization in Thiazole Chemistry

Reaction TypeReagentsTemperatureTimeOutcomeSource
Primary Synthesis5-Methylthiazole, FormaldehydeReflux2-3 hoursFormation of hydroxymethyl derivative
Ester ReductionThiazole Ester, LiAlH₄0°C1.5 hoursFormation of alcohol chemicalbook.com

Chemical Reactivity and Derivatization Strategies

The this compound molecule possesses several reactive sites—the hydroxymethyl group, the thiazole ring, and the methyl group—that allow for a variety of chemical transformations. These derivatization strategies enable the synthesis of a wide array of novel compounds for further study.

Oxidation Pathways of the Hydroxymethyl Group to Aldehyde or Carboxylic Acid

The primary alcohol (hydroxymethyl) group at the 4-position of the thiazole ring is susceptible to oxidation. Depending on the choice of oxidizing agent and reaction conditions, this group can be selectively converted into either an aldehyde or a carboxylic acid.

Mild oxidizing agents are typically used to stop the oxidation at the aldehyde stage, yielding (5-Methyl-1,3-thiazol-4-yl)formaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, will typically promote full oxidation to the corresponding carboxylic acid, (5-Methyl-1,3-thiazol-4-yl)carboxylic acid. This transformation is a fundamental tool for modifying the electronic and steric properties of the substituent at the 4-position.

Table 3: Oxidation Products of this compound

Starting MaterialReagentProductProduct Type
This compoundMild Oxidizing Agent (e.g., PCC)(5-Methyl-1,3-thiazol-4-yl)formaldehydeAldehyde
This compoundStrong Oxidizing Agent (e.g., KMnO₄)(5-Methyl-1,3-thiazol-4-yl)carboxylic acidCarboxylic Acid

Reduction of the Thiazole Ring System to Dihydrothiazole Derivatives

The aromatic thiazole ring can undergo reduction under specific conditions to yield dihydrothiazole (also known as thiazoline) derivatives. This reaction involves the saturation of one of the double bonds within the five-membered ring, fundamentally altering its electronic structure and geometry. The reverse reaction, the dehydrogenation of a thiazoline (B8809763) to a thiazole, often requires an oxidant, highlighting that the reduction is a distinct and controlled chemical process. nih.gov This transformation from an aromatic to a partially saturated heterocyclic system can significantly impact the molecule's biological and chemical properties.

Electrophilic Substitution Reactions at the Thiazole Nucleus

The thiazole ring is an electron-rich heterocycle, but its reactivity towards electrophilic substitution is modest compared to rings like pyrrole (B145914) or furan. The positions on the ring exhibit different levels of reactivity. In the case of this compound, the C2 position is generally the most susceptible to electrophilic attack due to the electronic nature of the sulfur and nitrogen atoms. However, the existing substituents at the C4 and C5 positions will influence the regioselectivity of reactions such as halogenation, nitration, or sulfonation. For example, electrophilic substitution can sometimes occur at the methyl group at the 5-position. The precise outcome of such reactions depends heavily on the nature of the electrophile and the specific reaction conditions employed.

Esterification Reactions of the Hydroxyl Moiety

The hydroxyl group of this compound serves as a key functional handle for further molecular elaboration through esterification. This transformation is crucial for modifying the compound's physicochemical properties, such as lipophilicity, or for creating prodrugs. Standard esterification methodologies can be applied, each with distinct advantages concerning reaction conditions, substrate scope, and functional group tolerance.

Fischer-Speier Esterification: This classical method involves the direct reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible and often requires heating and removal of water to drive the equilibrium towards the ester product. chemguide.co.uk For a primary alcohol like this compound, this method is a cost-effective option, particularly when using simple carboxylic acids.

Acylation with Acid Chlorides and Anhydrides: A more reactive and often higher-yielding approach involves the use of acyl chlorides or acid anhydrides. The reaction with an acyl chloride is typically vigorous and can proceed at room temperature, producing the ester and hydrogen chloride. chemguide.co.uk The reaction with an acid anhydride (B1165640) is generally slower and may require gentle warming. chemguide.co.uk These methods are advantageous as they are not reversible, often leading to cleaner reaction profiles and simpler purification. For example, the acetylation of a hydroxyl group on a related fused thiazole derivative has been achieved using acetic acid as both a promoter and solvent. acs.org

Coupling Agent-Mediated Esterification: For more sensitive substrates or when milder conditions are required, coupling agents are employed.

Steglich Esterification: This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netresearchgate.net The reaction proceeds under mild, often room-temperature, conditions and is effective for a wide range of carboxylic acids and alcohols, including those that are sterically hindered or acid-labile. researchgate.netresearchgate.net

Mitsunobu Reaction: This redox-condensation reaction allows for the conversion of primary and secondary alcohols to esters using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). google.compatsnap.com A key feature of the Mitsunobu reaction is the inversion of stereochemistry at a chiral alcohol center. patsnap.com It is particularly useful for substrates that are sensitive to acidic or basic conditions. The reaction typically involves dissolving the alcohol, carboxylic acid, and triphenylphosphine in a solvent like THF, followed by the slow addition of the azodicarboxylate at a low temperature. google.com

The table below summarizes plausible conditions for the esterification of this compound based on these established methods.

Method Reagents Catalyst/Promoter Typical Solvent Temperature Key Features
Fischer-Speier Carboxylic Acid (R-COOH)Conc. H₂SO₄ or HCl (cat.)Excess Alcohol or inert solvent (e.g., Toluene)RefluxReversible; requires water removal. chemguide.co.uk
Acylation Acid Chloride (R-COCl) or Acid Anhydride ((RCO)₂O)Pyridine or Et₃N (for acid chloride)Dichloromethane (B109758) (DCM), THF0 °C to RTIrreversible, generally high yield. chemguide.co.uk
Steglich Carboxylic Acid (R-COOH)DCC or EDC, DMAP (cat.)DCM, DMFRoom TempMild conditions, suitable for sensitive substrates. researchgate.netresearchgate.net
Mitsunobu Carboxylic Acid (R-COOH)PPh₃, DEAD or DIADTHF, Dioxane0 °C to Room TempMild, neutral conditions; inversion of stereochemistry. google.compatsnap.com

Industrial Scale Synthesis Considerations

The industrial production of this compound, a key intermediate for various fine chemicals and pharmaceuticals, requires a robust, scalable, and cost-effective synthetic strategy. rsc.orgsciencescholar.usfabad.org.tr The most common approach for constructing the thiazole ring on a large scale is the Hantzsch thiazole synthesis. nih.govsci-hub.se This typically involves the condensation of an α-haloketone with a thioamide. researchgate.net

For this compound, a plausible industrial route starts from ethyl 2-chloroacetoacetate. The Hantzsch reaction with thioformamide (B92385) would yield ethyl 5-methyl-1,3-thiazole-4-carboxylate. This ester intermediate is then reduced to the target alcohol. A patent for a related compound, 4-methyl-5-hydroxymethyl-thiazole, describes the reduction of the corresponding thiazole ester using sodium borohydride in the presence of AlCl₃. patsnap.com This approach avoids more hazardous and expensive reducing agents like LiAlH₄, which are less suitable for industrial production. nih.govchemicalbook.com Subsequent oxidation of the alcohol can yield the corresponding aldehyde, another valuable intermediate. nih.gov

Key considerations for the industrial scale synthesis are outlined below:

Parameter Consideration Industrial Approach / Justification
Starting Materials Availability, cost, and toxicity.Ethyl 2-chloroacetoacetate and thioformamide are accessible and relatively inexpensive commodity chemicals.
Reaction Conditions Temperature, pressure, and reaction time must be optimized for safety, yield, and throughput.The Hantzsch synthesis is typically run at moderate temperatures. The reduction step might be performed at low temperatures (e.g., 0-15 °C) to control exotherms and improve selectivity. patsnap.com
Solvent Selection Cost, safety (flammability, toxicity), environmental impact, and ease of recovery.Alcohols (e.g., ethanol) are common for Hantzsch synthesis. For the reduction step, ethers like monoglyme might be used. patsnap.com Post-reaction, extraction into a solvent like dichloromethane may be required. patsnap.com
Catalyst Activity, cost, and ease of separation/recycling.The Hantzsch synthesis itself is often uncatalyzed. For subsequent steps like hydrogenation, a heterogeneous catalyst (e.g., Pd/BaSO₄) is preferred for ease of removal via filtration, making it more eco-friendly for industrial use. nih.gov
Work-up & Purification Efficiency, solvent use, and waste generation.Industrial processes favor crystallization over chromatography for purification due to lower cost and solvent consumption. The process might involve pH adjustments to precipitate the product, followed by filtration and washing. patsnap.com
Safety & Environment Handling of hazardous reagents (e.g., thionyl chloride, reducing agents), and waste stream management.Using less hazardous reagents like sodium borohydride over lithium aluminum hydride is preferred. patsnap.comnih.gov Minimizing solvent use and implementing recycling streams are critical for green chemistry and cost reduction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its molecular structure.

The proton on the thiazole ring (H-2) is expected to appear as a singlet in the downfield region, typically between δ 8.5 and 9.0 ppm, due to the deshielding effect of the adjacent nitrogen and sulfur atoms. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would likely resonate as a singlet around δ 4.5-5.0 ppm. The methyl protons (-CH₃) attached to the thiazole ring are expected to produce a singlet further upfield, generally in the range of δ 2.0-2.5 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

A comparative analysis with a structurally similar compound, (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol, shows a singlet for the methylene protons at δ 4.79 ppm and a singlet for the methyl protons at δ 2.41 ppm in CDCl₃. These values provide a reasonable estimation for the expected shifts in this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-2 (thiazole ring)8.5 - 9.0Singlet
-CH₂OH (methylene)4.5 - 5.0Singlet
-OH (hydroxyl)VariableBroad Singlet
-CH₃ (methyl)2.0 - 2.5Singlet

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is scarce. However, the carbon skeleton can be confidently predicted. The spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule.

The carbon atoms of the thiazole ring are expected to resonate in the aromatic region of the spectrum. C-2, being adjacent to both nitrogen and sulfur, would be the most downfield, likely appearing around δ 150-155 ppm. C-4 and C-5, being substituted, would have chemical shifts influenced by their substituents, typically in the range of δ 125-150 ppm. The carbon of the hydroxymethyl group (-CH₂OH) is anticipated to appear around δ 55-65 ppm. The methyl carbon (-CH₃) would be the most upfield signal, expected in the range of δ 10-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (thiazole ring)150 - 155
C-4 (thiazole ring)140 - 150
C-5 (thiazole ring)125 - 135
-CH₂OH (methylene)55 - 65
-CH₃ (methyl)10 - 20

Mass Spectrometry (MS) for Elemental Composition and Molecular Weight Verification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₇NOS), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.

Predicted high-resolution mass spectrometry (HRMS) data suggests a monoisotopic mass of 129.02484 Da. uni.lu The mass spectrum would exhibit a molecular ion peak ([M]⁺) corresponding to this mass. Furthermore, the fragmentation pattern can provide valuable structural information. Common fragmentation pathways for thiazole derivatives involve cleavage of the ring and loss of small neutral molecules. For this compound, characteristic fragments would be expected from the loss of the hydroxymethyl group, the methyl group, and cleavage of the thiazole ring.

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M+H]⁺130.03212
[M+Na]⁺152.01406
[M]⁺129.02429

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C-S bonds.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. C-H stretching vibrations of the methyl and methylene groups are expected to appear in the 2850-3000 cm⁻¹ region. The C=N stretching vibration of the thiazole ring typically gives rise to a sharp absorption band in the 1600-1650 cm⁻¹ region. The C-S stretching vibration is usually weaker and appears in the fingerprint region, typically between 600-800 cm⁻¹.

Table 4: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3200 - 3600Strong, Broad
C-H stretch (sp³)2850 - 3000Medium to Strong
C=N stretch (thiazole)1600 - 1650Medium
C-O stretch (alcohol)1000 - 1260Strong
C-S stretch (thiazole)600 - 800Weak to Medium

Single-Crystal X-ray Diffraction for Definitive Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and crystal packing information. To date, no single-crystal X-ray diffraction data for this compound has been reported in the surveyed scientific literature.

Should a suitable crystal be obtained, this technique would unequivocally confirm the connectivity of the atoms, the planarity of the thiazole ring, and the conformation of the hydroxymethyl group. It would also provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing.

Multi-Technique Spectroscopic Data Integration for Comprehensive Characterization

A comprehensive and unambiguous characterization of this compound is best achieved through the integration of data from multiple spectroscopic techniques. The predicted ¹H and ¹³C NMR data provide the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and elemental formula. Infrared spectroscopy identifies the key functional groups, particularly the hydroxyl group. Finally, single-crystal X-ray diffraction, if available, would offer the ultimate confirmation of the molecular structure and its arrangement in the solid state. The collective evidence from these techniques would provide a robust and complete structural elucidation of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a standard tool for predicting the spectroscopic properties of organic molecules. While specific DFT studies on (5-Methyl-1,3-thiazol-4-yl)methanol are not extensively documented in publicly available literature, the methodology is well-established. For similar thiazole (B1198619) derivatives, such as 4-Methyl-5-thiazoleethanol, DFT calculations have been successfully employed to simulate vibrational and electronic spectra. researchgate.net

These calculations, typically using a basis set like 6-311++G(d,p), can predict infrared (IR) and Raman spectra. researchgate.net The computed vibrational frequencies, although often systematically overestimated due to the harmonic approximation, can be scaled to provide excellent agreement with experimental data. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) is utilized to calculate electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. researchgate.net

Quantum Chemical Analysis of Electronic Structure

Quantum chemical methods are essential for understanding the electronic nature of this compound, which governs its reactivity and potential applications.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net

For thiazole derivatives, DFT calculations have been used to determine these energy levels. researchgate.net A smaller HOMO-LUMO gap suggests a molecule is more polarizable and has a higher tendency for charge transfer, which can influence its reactivity and nonlinear optical properties. researchgate.net Three-dimensional plots of the HOMO and LUMO can visualize the regions of the molecule involved in these frontier orbitals. researchgate.net

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). Thiazole derivatives have been investigated for their NLO potential. researchgate.net The calculation of NLO parameters via DFT can indicate whether a molecule has the potential to exhibit significant second- or third-order NLO responses. researchgate.netresearchgate.net The magnitude of the hyperpolarizability is influenced by factors such as the extent of electron delocalization and the presence of donor-acceptor groups, making the electronic structure analysis crucial for predicting NLO behavior. researchgate.net

Molecular Modeling and Simulation Techniques

Molecular modeling encompasses a range of computational techniques to represent and simulate molecular structures and their dynamics.

A fundamental step in any computational study is the optimization of the molecular geometry to find the lowest energy conformation. researchgate.net Using methods like DFT with an appropriate basis set, the bond lengths, bond angles, and dihedral angles of this compound can be calculated. researchgate.netresearchgate.net For related thiazole compounds, these optimized geometries have been shown to be in good agreement with experimental data where available. researchgate.net Conformer analysis can also be performed to identify different stable spatial arrangements of the molecule and their relative energies. This is particularly important for flexible molecules like this compound, which has a rotatable hydroxymethyl group.

Table of Computed Properties for this compound

PropertyValueSource
Molecular FormulaC5H7NOS uni.lu
Molecular Weight129.18 g/mol nih.gov
Monoisotopic Mass129.02483502 Da nih.gov
XlogP (predicted)0.5 uni.lu

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. uni-muenchen.denih.gov It maps the electrostatic potential onto the electron density surface, visually identifying regions that are rich or deficient in electrons. This provides a guide to the sites of electrophilic and nucleophilic attack. uni-muenchen.de The MEP is color-coded, where red indicates regions of negative electrostatic potential (electron-rich), and blue represents areas of positive electrostatic potential (electron-poor), while green signifies neutral potential. nih.gov

For a molecule like this compound, the MEP map would highlight specific reactive zones. The regions of negative potential, susceptible to electrophilic attack, are primarily localized over the electronegative nitrogen and sulfur atoms of the thiazole ring and the oxygen atom of the hydroxymethyl group. nih.govresearchgate.net Conversely, the positive potential regions are generally found around the hydrogen atoms. researchgate.net In studies of similar thiazole-containing molecules, MEP analysis has confirmed that these positive and negative centers are key to the interactions between the ligand and biological targets like DNA. researchgate.net

Natural Bond Orbital (NBO) Analysis

In the context of this compound, NBO analysis would reveal significant hyperconjugative interactions. Key interactions would include the delocalization of electron density from the lone pair orbitals of the sulfur (S) and nitrogen (N) atoms to the antibonding orbitals (π*) of the thiazole ring. mdpi.com Studies on related thiazole dyes have shown that charge transfer from the thiazole ring to acceptor moieties can contribute significantly to molecular stability, with stabilization energies reaching over 40 kcal/mol. mdpi.com Furthermore, interactions involving the methyl and hydroxymethyl substituents with the thiazole ring system would also contribute to the electronic structure and stability. These "hyperconjugative" delocalizations are crucial in determining the molecule's conformation and reactivity. wisc.edu

Table 1: Potential NBO Interactions in this compound

Donor Orbital (Filled) Acceptor Orbital (Empty) Type of Interaction Significance
Lone Pair (N) π* (C=C, C=N) n → π* Stabilizes the ring, influences basicity
Lone Pair (S) π* (C=C, C=N) n → π* Contributes to aromaticity and stability
π (C=C, C=N) π* (C=C, C=N) π → π* Indicates electron delocalization across the ring
σ (C-H) σ* (adjacent bonds) σ → σ* Hyperconjugation, stabilizes substituents

In Silico Prediction of Biological Interactions

Computational methods are also employed to predict how this compound might interact with biological systems, including its binding to protein targets and its metabolic fate.

Molecular Docking Simulations for Ligand-Target Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein receptor. nih.gov This method calculates a scoring function, often expressed in kcal/mol, to estimate the strength of the ligand-receptor interaction. impactfactor.org Thiazole-containing compounds have been the subject of numerous docking studies against a variety of biological targets, demonstrating their potential as therapeutic agents. nih.gov

Derivatives of thiazole have been evaluated for their potential as anticancer, antibacterial, and anti-inflammatory agents. For instance, novel thiazole derivatives have shown promising binding scores when docked against the Rho6 protein, a target in hepatic cancer. nih.gov In other studies, thiazole-based compounds have been docked against the DNA gyrase of S. aureus and estrogen receptors (PDB ID: 3ERT) for breast cancer, with some compounds showing high binding affinities. researchgate.netmdpi.com The interactions typically involve hydrogen bonds and pi-stacking with amino acid residues in the active site of the target protein. mdpi.com

Table 2: Examples of Molecular Docking Studies on Thiazole Derivatives

Thiazole Derivative Class Protein Target Biological Activity Reported Binding Affinity Range
Thiazole-triazole conjugates Rho6 Protein Anticancer (Hepatic) Good docking scores reported nih.gov
Thiazolyl-pyrazole derivatives Estrogen Receptor (ER), EGFR Anticancer Good activity compared to standard nih.gov
Thiazolidinone derivatives DNA Gyrase Antibacterial -6.8 to -7.4 kcal/mol impactfactor.org
Thiazole Schiff bases DNA Gyrase (PDB: 1JIJ) Antibacterial -6.21 to -7.85 kcal/mol mdpi.com

While these studies were not performed on this compound itself, they indicate that the thiazole scaffold is a viable pharmacophore for interacting with various biological targets.

Theoretical Exploration of Metabolic Pathways and Transformations

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical part of modern drug discovery. nih.gov Theoretical exploration of metabolic pathways can predict how a compound might be transformed by enzymes in the body. For heterocyclic compounds like this compound, metabolism is a key determinant of its biological activity and clearance.

Based on the metabolism of other heterocyclic drugs containing a hydroxymethyl group, several metabolic transformations for this compound can be predicted. nih.gov The primary site for metabolism is likely the hydroxymethyl group.

Potential metabolic pathways include:

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized by alcohol dehydrogenases and aldehyde dehydrogenases to first form the corresponding aldehyde, (5-methyl-1,3-thiazol-4-yl)carbaldehyde, and subsequently the carboxylic acid, 5-methyl-1,3-thiazole-4-carboxylic acid.

Conjugation: A major metabolic pathway for compounds with hydroxyl groups is conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs). nih.gov This would result in the formation of a glucuronide conjugate, which is more water-soluble and readily excreted. nih.gov

Studies on similar molecules have shown that conjugation is often a major metabolic route, with a significant portion of the drug being recovered as a glucuronide conjugate in urine. nih.gov In silico tools can further predict the likelihood of these pathways and potential interactions with metabolic enzymes like the Cytochrome P450 family.

Molecular Mechanisms of Biological Activity and Interactions Non Clinical Focus

Role as a Precursor in the Synthesis of Biologically Active Molecules

(5-Methyl-1,3-thiazol-4-yl)methanol is a valuable precursor in the multi-step synthesis of novel molecules with potential therapeutic applications. Its structural components, the 5-methyl-1,3-thiazole ring and the reactive hydroxymethyl group, make it an ideal starting point for creating a variety of derivatives. The hydroxymethyl group can be readily oxidized to form the corresponding aldehyde or carboxylic acid, which can then participate in further chemical reactions to build more complex molecular architectures.

The thiazole (B1198619) nucleus is a well-established scaffold in the development of antimicrobial drugs. researchgate.netresearchgate.net this compound serves as a precursor for molecules designed to possess antimicrobial efficacy. Research has demonstrated that derivatives containing this core structure can effectively inhibit the growth of various bacterial strains. For instance, patents have listed this compound in connection with the development of new antibacterial agents. google.com The synthesis of such agents often involves modifying the hydroxymethyl group or using the thiazole ring as a central anchor to attach other pharmacologically active fragments. Molecular docking studies on related thiazole derivatives have suggested that they can achieve their antimicrobial effect by targeting essential microbial enzymes, such as E. coli FabH, indicating a clear mechanism for their antibacterial action. researchgate.net

In addition to its role in creating antibacterial agents, this compound is a building block for potential antifungal compounds. The thiazole ring is a key component in many molecules targeting fungal pathogens. A primary target for antifungal drugs is the enzyme sterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. researchgate.net The derivatization of the this compound scaffold allows for the creation of molecules that can fit into the active site of enzymes like CYP51, disrupting fungal cell integrity.

Pharmacophore Elucidation in Drug Design

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a biological target. The this compound structure serves as a key pharmacophore in drug design, with research ongoing to explore its potential for targeting specific enzymes and receptors. The thiazole moiety itself is considered a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and its ability to engage in multiple types of favorable interactions with biological targets. researchgate.net

The 5-methyl-1,3-thiazole core has been successfully incorporated into inhibitors for a range of specific enzymes. In one notable example, the carboxylic acid derivative of this compound was used as a key intermediate in the synthesis of a potent and selective inhibitor of ADAMTS7, a metalloproteinase implicated in coronary artery disease. acs.org Other research has identified 5-methylthiazole (B1295346) derivatives as selective inhibitors of the COX-1 enzyme, highlighting their potential as anti-inflammatory agents. The versatility of the thiazole scaffold allows it to be tailored to fit the binding sites of diverse biological targets. researchgate.net

Table 1: Examples of Biological Targets for Derivatives Containing the 5-Methyl-1,3-Thiazole Moiety

Derivative ClassBiological TargetPotential ApplicationReference(s)
Hydantoin-Thiazole ConjugatesADAMTS7Coronary Artery Disease acs.org
Thiazole DerivativesCOX-1Anti-inflammatory
AminothiazolesE. coli FabHAntibacterial researchgate.net
Thiazole DerivativesCYP51 (Sterol 14α-demethylase)Antifungal researchgate.net
Thiazole DerivativesHepG2 CellsAntitumor

The substitution pattern on the thiazole ring plays a critical role in modulating the activity and selectivity of enzyme and receptor inhibitors. Structure-activity relationship (SAR) studies have shown that even small changes, such as the position of a methyl group, can significantly impact biological potency. acs.org For example, in the development of ADAMTS7 inhibitors, a derivative containing the 5-methyl-1,3-thiazole moiety was found to be more potent and selective than other analogs. acs.org It was speculated that the methyl group helps to orient the molecule favorably within the enzyme's binding site. acs.org This ability to fine-tune interactions allows medicinal chemists to optimize the pharmacological profile of drug candidates built upon this scaffold.

Molecular Recognition and Binding Interactions

The thiazole ring, containing both sulfur and nitrogen atoms, is crucial for these interactions. researchgate.net The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can engage in various non-covalent interactions. The aromatic nature of the thiazole ring allows it to participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. Furthermore, the methyl group provides a hydrophobic region that can interact favorably with nonpolar pockets within a binding site. The hydroxymethyl group is particularly important as it can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs), enabling strong, directional interactions with enzyme or receptor active sites.

Table 2: Potential Molecular Interactions of the this compound Scaffold

Molecular FeatureType of InteractionPotential Binding Partner (Amino Acid Residues)Reference(s)
Hydroxymethyl Group (-CH₂OH)Hydrogen Bond Donor/AcceptorAsp, Glu, Ser, Thr, Asn, Gln, His
Thiazole Ring (Nitrogen)Hydrogen Bond AcceptorArg, Lys, His, Ser, Thr, Asn, Gln researchgate.net
Thiazole Ring (Aromatic System)π-π Stacking / HydrophobicPhe, Tyr, Trp, Leu, Val, Ile
Methyl Group (-CH₃)Hydrophobic InteractionLeu, Val, Ile, Ala, Phe

Interference with Cellular Signaling Pathways (General Thiazole Scaffold Context)

Thiazole-containing compounds are known to interfere with various cellular signaling pathways, particularly in bacteria, which underlies their antimicrobial potential. This interference can occur through the inhibition of essential enzymes or the disruption of cellular structures.

The thiazole scaffold is a common feature in many inhibitors of bacterial enzymes that are crucial for cell survival. nih.gov One such target is DNA gyrase , a type II topoisomerase that is essential for bacterial DNA replication and repair. nih.gov Thiazole derivatives can bind to the active site of DNA gyrase, preventing it from carrying out its function and ultimately leading to cell death. nih.gov Another key enzyme target is FtsZ , a protein that forms the Z-ring, a critical structure for bacterial cell division. nih.gov Some thiazole-containing molecules have been shown to disrupt the assembly dynamics of FtsZ, leading to the inhibition of cytokinesis and bacterial growth. nih.gov Furthermore, thiazole derivatives have been investigated as inhibitors of urease , an enzyme important for the virulence of certain bacteria. acs.org

Target EnzymeFunctionConsequence of Inhibition
DNA GyraseDNA replication and repairInhibition of DNA synthesis, cell death
FtsZCell division (Z-ring formation)Blockage of cytokinesis, cell elongation
UreaseVirulence factor (e.g., in H. pylori)Reduction of bacterial pathogenicity

The amphiphilic nature of some thiazole derivatives, arising from the combination of the polar thiazole ring and any nonpolar substituents, allows them to interact with and disrupt bacterial cell membranes. mdpi.com These compounds can insert themselves into the lipid bilayer, altering its fluidity and permeability. This disruption can lead to the leakage of essential cellular components, such as ions and metabolites, and ultimately result in cell lysis and death. mdpi.com The ability to compromise the integrity of the cell membrane represents a significant mechanism of antibacterial action for this class of compounds. mdpi.com

Applications in Medicinal Chemistry and Advanced Materials Research Non Clinical

Building Block Utility in Complex Heterocyclic Compound Synthesis

(5-Methyl-1,3-thiazol-4-yl)methanol serves as a valuable building block in organic synthesis, particularly for constructing more complex heterocyclic systems. jmchemsci.com The reactivity of the compound is primarily dictated by the nucleophilic hydroxymethyl group (-CH₂OH) and the distinct electronic nature of the thiazole (B1198619) ring. This hydroxyl group can be readily converted into other functional groups, such as halides, amines, or ethers, or used in esterification and coupling reactions. This versatility allows for the facile integration of the 5-methylthiazole (B1295346) moiety into larger molecular architectures.

The thiazole ring itself can participate in various chemical transformations, providing a stable core upon which to build. Researchers utilize such building blocks to create fused heterocyclic systems, like thiazolo[3,2-a]pyrimidines or imidazo[2,1-b]thiazoles, which are of significant interest in medicinal chemistry. researchgate.netnih.govmdpi.com The synthesis of these complex molecules often relies on the strategic functionalization of simpler precursors like this compound.

Scaffold Design in Contemporary Drug Discovery

The thiazole ring is a cornerstone scaffold in modern drug discovery, recognized for its presence in a wide array of pharmacologically active compounds, including vitamin B1 (thiamine) and the antibiotic penicillin. nih.govmdpi.com Its unique properties, including its ability to engage in hydrogen bonding and other non-covalent interactions, make it an ideal framework for designing molecules that can bind to biological targets with high affinity and specificity. nih.gov

This compound represents a specific, functionalized iteration of this critical scaffold. The methyl and hydroxymethyl groups offer points for synthetic modification, allowing chemists to systematically alter the compound's steric and electronic properties. This process, known as structure-activity relationship (SAR) optimization, is fundamental to refining a lead compound's potency, selectivity, and pharmacokinetic profile. nih.gov The constrained structure of the thiazole ring provides a rigid core, which can be advantageous for locking a molecule into a bioactive conformation. researchgate.net

The thiazole nucleus is integral to a vast range of therapeutic agents with diverse activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.netnih.govnih.gov Marketed drugs such as the antiretroviral Ritonavir and the anticancer agent Dabrafenib feature the thiazole core, highlighting its therapeutic relevance. nih.govnih.gov

Consequently, this compound is considered a highly valuable starting material for the synthesis of new potential therapeutic agents. chemimpex.com By using it as a foundational structure, research programs aim to develop novel compounds for various disease targets. For instance, new thiazole derivatives are continuously being synthesized and evaluated for their potential as anticancer agents against various human cancer cell lines and as antimicrobial agents to combat drug-resistant bacteria and fungi. nih.govnih.govresearchgate.net The synthesis of bis-thiazoles and other complex derivatives from simpler thiazole precursors is a common strategy in the search for new and more effective drugs. researchgate.netmdpi.com

The thiazole scaffold is frequently employed in the rational design of specific enzyme and receptor inhibitors. researchgate.net The nitrogen and sulfur atoms of the ring can act as hydrogen bond acceptors or coordinate with metal ions in enzyme active sites, while the aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine or tryptophan. nih.gov

Research has shown that thiazole derivatives can act as potent inhibitors of various enzymes. For example, they have been incorporated into molecules designed to inhibit kinases, which are crucial targets in oncology. rsc.org Other studies have focused on developing thiazole-based sulfonamides as inhibitors of carbonic anhydrase, an enzyme relevant to conditions like glaucoma. nih.gov The structural information from this compound provides a template that can be computationally modeled and synthetically modified to design next-generation inhibitors with improved selectivity and potency.

Role in Specialty Chemicals Development

Beyond pharmaceuticals, thiazole derivatives have found applications in the development of specialty chemicals. Their unique chemical and physical properties make them suitable for use as intermediates and additives in various industrial products. For instance, the thiazole ring is a structural component in some dyes and photographic sensitizers. nih.gov The specific compound (4-Methyl-1,3-thiazol-2-yl)methanol, an isomer of the title compound, has been noted for its application in the flavor and fragrance industry, suggesting potential sensory applications for related structures. chemimpex.com

Potential in Agrochemical Research and Development

The thiazole scaffold is also a significant area of interest in agrochemical research. Derivatives of thiazole are explored for the development of new pesticides, including fungicides, insecticides, and herbicides, to protect crops and improve agricultural yields. chemimpex.com The biological activity of the thiazole ring is not limited to human medicine, and its derivatives can be tailored to target specific pests or weeds while aiming for minimal environmental impact. chemimpex.comnih.gov this compound serves as a key intermediate, providing a foundational structure for creating libraries of new compounds to be screened for agrochemical activity.

Exploration in Materials Science

The exploration of thiazole-containing compounds in materials science is an emerging field of research. chemimpex.com The electronic properties of the heterocyclic ring, combined with its thermal stability, make it an attractive component for the design of novel organic materials. researchgate.netchemimpex.com Research in this area investigates the potential for thiazole derivatives to be incorporated into polymers, organic semiconductors, or other advanced materials. The fusion of thiazole rings with other heterocyclic systems is being explored to create materials with unique electronic and photophysical properties, opening up potential applications in electronics and photonics. researchgate.net

Organic Semiconductors

The field of organic electronics has seen significant growth, with a strong focus on the development of novel semiconducting materials for applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Thiazole-containing compounds have emerged as a promising class of materials for these applications due to their inherent electronic properties. rsc.orgsigmaaldrich.com The thiazole ring is an electron-accepting heterocycle, which can be beneficial for creating n-type or ambipolar semiconductor materials. rsc.org Its rigid and planar structure can facilitate strong intermolecular π-π stacking, which is crucial for efficient charge transport. rsc.org

While direct applications of this compound in organic semiconductors have not been extensively reported in peer-reviewed literature, its structural features suggest its potential as a valuable building block. The thiazole core provides the fundamental electronic properties, while the methyl and hydroxymethyl substituents offer avenues for tuning the material's characteristics.

The methyl group at the 5-position can influence the solubility of potential polymers or small molecules, a critical factor for solution-based processing of organic electronic devices. It can also affect the molecular packing and morphology of thin films, which in turn impacts charge carrier mobility. nih.gov

The hydroxymethyl group at the 4-position is a particularly interesting feature. It provides a reactive site for further chemical modifications, such as esterification or etherification, allowing for the attachment of various functional groups or for polymerization into a larger conjugated system. This functionalization is a key strategy for fine-tuning the electronic properties, such as the HOMO/LUMO energy levels, of the resulting semiconductor. rsc.org For instance, the introduction of hydroxyl groups has been shown to increase the LUMO levels of organic semiconductors, which can be advantageous for certain device architectures. rsc.org

Research on other thiazole-based semiconductors has demonstrated the high performance achievable with this class of materials. For example, polymers incorporating thiazole moieties have shown excellent charge carrier mobilities. The design of novel thiazole-containing conjugated polymers is an active area of research, with a focus on creating materials with desirable optoelectronic and physicochemical properties. bohrium.com

Thiazole-Based Polymer/Small MoleculeApplicationReported Performance MetricReference
Imide-functionalized thiazole-based polymersn-type OFETsUnipolar n-type performance nsrrc.org.tw
Thiazole-fused S,N-heteroacene polymersp-type OTFTsGood molecular weights and thermal properties researchgate.net
Azothiazole based π-conjugated polymersp-channel FETsHole mobility as high as 0.019 cm² V⁻¹ s⁻¹ nih.gov
Table 1: Performance of various thiazole-containing materials in organic semiconductors.

Photovoltaic Cell Components

Organic photovoltaic (OPV) cells are a promising technology for renewable energy, and the development of new materials for the active layer is a key research focus. Thiazole and its derivatives have been widely used in the construction of both donor and acceptor materials for OPV devices. nih.govelsevierpure.com The electron-deficient nature of the thiazole ring makes it a suitable component for acceptor materials or for tuning the energy levels of donor-acceptor copolymers. rsc.orgnih.gov

The incorporation of thiazole units into conjugated polymers can lead to materials with deep HOMO levels, which is desirable for achieving high open-circuit voltages (Voc) in solar cells. Furthermore, the planarity of the thiazole ring can contribute to a more ordered molecular packing in the solid state, which is beneficial for charge transport and can lead to higher short-circuit currents (Jsc) and fill factors (FF). nih.gov

While there is no specific data on the use of this compound in photovoltaic devices, its structure suggests potential as a monomer for the synthesis of novel OPV materials. The hydroxymethyl group could be used to link the thiazole unit into a polymer backbone, for example, through a condensation reaction. The methyl group, as mentioned previously, can influence solubility and film morphology, both of which are critical for optimizing the performance of bulk heterojunction solar cells. nih.gov

Studies on other thiazole-containing polymers have demonstrated their potential in OPV applications. For instance, copolymers of thiophene (B33073) and thiazolothiazole have been investigated, and it was found that the side-chain composition significantly impacts the backbone orientation and, consequently, the solar cell performance. nih.govbohrium.com In another study, the replacement of a thiophene unit with a thiazole in a diketopyrrolopyrrole (DPP)-based small molecule resulted in a significant increase in the open-circuit voltage of the corresponding solar cell.

Thiazole-Containing MaterialDevice ArchitecturePower Conversion Efficiency (PCE)Key FindingReference
Thiophene-thiazolothiazole copolymersBulk Heterojunction-Side chain composition alters backbone orientation and impacts solar cell efficiency. nih.gov
TAT–TzDPP (thiazole-linked DPP derivative)Bulk Heterojunction6.3%Thiazole linker increased Voc by 0.15 V compared to thiophene analogue.
Poly(triphenylamine-thiazolo[5,4-d]thiazole)Bulk Heterojunction0.55%Demonstrated potential as a solar cell dye material.
Table 2: Photovoltaic performance of selected thiazole-based materials.

Comparative Analysis with Structural Analogs

Synthesis Route Comparisons and Efficiency Assessments

The synthesis of thiazole (B1198619) derivatives is a well-established area of organic chemistry, with several named reactions providing access to this heterocyclic core. The most common methods include the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with a thioamide. wjrr.org Other notable methods are the Gabriel synthesis and Cook-Heilbron synthesis. analis.com.myresearchgate.net

Modern approaches often utilize multicomponent reactions, which offer advantages in terms of efficiency and atom economy. mdpi.com For instance, the synthesis of various thiazole derivatives has been achieved with yields ranging from good to excellent (65-98%) through simple condensation reactions. acs.org Fused thiazole derivatives of bisnoralcohol have been synthesized in high yields (76-94%) by reacting epoxyketones with various thiourea (B124793) derivatives in the presence of acetic acid. acs.org

A direct synthetic route to a structural analog, (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol, involves the reduction of the corresponding ethyl ester with lithium aluminum hydride in tetrahydrofuran, affording the product in 85.1% yield. chemicalbook.com This contrasts with the multi-step Hantzsch synthesis, which builds the ring first before further functional group manipulation. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the thiazole ring. analis.com.my

Table 1: Comparison of Synthesis Methods for Thiazole Derivatives

Synthesis MethodKey ReactantsGeneral Product TypeReported YieldsReference
Hantzsch Synthesisα-Haloketone, ThioamideSubstituted ThiazolesVariable wjrr.org
Gabriel SynthesisAcylamino-ketone, Phosphorus Pentasulfide2,5-Disubstituted ThiazolesNot specified analis.com.my
Reduction of EsterEthyl 4-methyl-2-phenylthiazole-5-carboxylate, LiAlH4(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol85.1% chemicalbook.com
Condensation ReactionHydrazides, Aryl AldehydesThiazole-based Hydrazones65-98% acs.org
Fused Thiazole SynthesisEpoxyketone, Thiourea derivativesFused Thiazolo-Bisnoralcohol76-94% acs.org

Reactivity and Derivatization Potential of Related Thiazole Derivatives

The reactivity of the thiazole ring is influenced by its aromatic character and the presence of two heteroatoms. analis.com.my The ring is generally stable but can undergo various chemical transformations. With a pKa of 2.5 for its conjugate acid, the thiazole ring is significantly less basic than imidazole. wikipedia.org

Derivatization is commonly achieved by modifying substituents at the C2, C4, and C5 positions. analis.com.my The C2-proton is the most acidic and can be removed by strong bases like organolithium compounds, creating a nucleophilic center for further reactions. wikipedia.org Alkylation typically occurs at the ring nitrogen to form thiazolium salts, which are useful as catalysts. wikipedia.org

For (5-Methyl-1,3-thiazol-4-yl)methanol, the primary alcohol (hydroxymethyl group) offers a key site for derivatization. This group is nucleophilic and can undergo reactions typical of alcohols, such as esterification or etherification, to produce a wide array of analogs. The reactivity of this group, combined with potential modifications on the thiazole ring itself, makes it a versatile building block for creating libraries of compounds with diverse properties. researchgate.net For example, thiazole-based chalcones can be synthesized via Claisen-Schmidt condensation reactions involving acetylthiazole precursors. mdpi.com

Influence of Substituent Modifications on Molecular Interactions

The hydroxymethyl group at the C4 position of this compound is a primary site for hydrogen bonding, acting as both a hydrogen bond donor (via the hydroxyl proton) and acceptor (via the oxygen lone pairs). mdpi.com This is a critical feature for its solubility in polar solvents and its ability to interact with biological receptors. mdpi.com

Structural analogs lacking this hydroxyl group, or where it is replaced by a less polar functional group, would exhibit significantly different hydrogen bonding capabilities. For instance, replacing the hydroxymethyl group with a methyl group would remove this hydrogen bonding potential, increasing the molecule's lipophilicity. Conversely, introducing additional polar groups like amines or carboxylates would enhance water solubility and create more opportunities for hydrogen bonding. mdpi.com In some thiazole derivatives, the nitrogen atom of the thiazole ring itself can act as a hydrogen bond acceptor, a feature that contributes to the binding affinity at biological targets like adenosine (B11128) A3 receptors. nih.gov

The thiazole ring is an aromatic system with delocalized π-electrons, making it capable of participating in π-π stacking interactions. analis.com.my These non-covalent interactions are crucial in the crystal engineering of thiazole derivatives and in their binding to biological macromolecules. rsc.orgrsc.org The introduction of other aromatic rings as substituents, such as a phenyl group, can significantly enhance these stacking interactions. nih.gov

The methyl group at the C5 position of this compound contributes to hydrophobic interactions. Modifying this substituent has a direct impact on the molecule's lipophilicity. Replacing the methyl group with a longer alkyl chain would increase hydrophobic character, potentially enhancing binding to hydrophobic pockets in proteins. acs.org Conversely, introducing polar substituents would decrease hydrophobicity. The interplay between π-π stacking and hydrophobic interactions, governed by the specific substituents on the thiazole ring, is a key determinant of the molecular recognition properties of these compounds. mdpi.com

Theoretical Mechanistic Differences in Biological Systems

Thiazole derivatives exhibit a broad range of biological activities, and their mechanisms of action are often tied to the specific substitution patterns on the thiazole core. nih.govnih.gov For example, certain thiazole-sulfonamide analogs act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. mdpi.comnih.gov The structure-activity relationship in these compounds is highly dependent on the nature and position of substituents on the associated phenyl rings. mdpi.comnih.gov

In the context of cancer therapy, thiazole derivatives have been shown to inhibit enzymes like tyrosine kinases and to interfere with microtubule function. nih.gov The mechanism can also involve the inhibition of cell migration and invasion. acs.org For antimicrobial applications, thiazoles may target essential bacterial enzymes like DNA gyrase. nih.gov

The biological activity of this compound would theoretically depend on how its specific structure—the C5-methyl and C4-hydroxymethyl groups—interacts with a given biological target. Its structural analogs could exhibit entirely different mechanisms. For instance, an analog with a bulky, hydrophobic group might target a protein's hydrophobic pocket, while an analog with a charged group might interact with a receptor's charged surface residues. The presence of the hydroxymethyl group suggests a potential for interaction with active sites that accommodate hydrogen bonding.

Comparative Computational Chemistry Studies

Density Functional Theory (DFT) is a powerful computational tool used extensively to study the electronic and structural properties of thiazole derivatives. mdpi.comnih.govnih.govasianpubs.org These studies provide insights into optimized geometries, molecular orbital energies (HOMO and LUMO), and the nature of non-covalent interactions. acs.orgnih.gov

For thiazole-sulfonamide analogs, DFT calculations at the ωB97XD/6–31g(d,p) level of theory have been used to assess their electronic properties and correlate them with their anti-Alzheimer's potency. mdpi.com The HOMO-LUMO energy gap is a key parameter derived from these calculations, indicating the electronic stability and reactivity of the molecule. mdpi.com For example, two potent thiazole-sulfonamide analogs were found to have HOMO-LUMO energy gaps of 7.91 eV and 7.92 eV. mdpi.com

Computational studies on this compound and its analogs would allow for a systematic comparison of their electronic structures. By calculating properties such as molecular electrostatic potential (MEP), one can predict sites susceptible to electrophilic and nucleophilic attack and visualize regions important for intermolecular interactions. rsc.org NCI (Non-Covalent Interaction) plots can further elucidate and quantify weak interactions like hydrogen bonds and π-π stacking, providing a theoretical basis for the observed chemical behavior and biological activity. rsc.org

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueReference
Molecular FormulaC5H7NOS uni.lunih.gov
Molecular Weight129.18 g/mol nih.gov
Monoisotopic Mass129.02483502 Da nih.gov
XlogP0.5 uni.lu
Topological Polar Surface Area78.8 Ų nih.gov
Predicted CCS ([M+H]+)122.5 Ų uni.lu

Q & A

Q. What are the common synthetic routes for (5-Methyl-1,3-thiazol-4-yl)methanol?

The compound is typically synthesized via condensation reactions involving thiazole precursors. For example, Grignard reagents can react with substituted thiazoles to introduce the methanol moiety. A general method involves reacting 5-methyl-1,3-thiazole with a suitable aldehyde or ketone under controlled conditions, followed by reduction to yield the alcohol . Optimization of reaction parameters (e.g., solvent, temperature) is critical to achieving high yields and purity.

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • GC-MS : For volatile derivatives, enabling identification via fragmentation patterns .
  • UPLC-QEMS : Provides high-resolution mass data for non-targeted metabolomics, useful for tracking the compound in biological matrices .
  • HPTLC : Validated for stability-indicating assays under ICH guidelines, with ESI-MS for degradation product identification .

Q. What are the key molecular properties of this compound?

  • Molecular formula : C₆H₉NOS (exact mass: 143.04 g/mol).
  • Physical properties : Boiling point ~135°C at 7 mmHg (experimental data) .
  • Structural features : The thiazole ring contributes to aromatic stability, while the hydroxymethyl group enables functionalization (e.g., oxidation to aldehydes or esters) .

Q. How is crystallographic data for thiazole derivatives typically resolved?

Programs like SHELX (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. Key steps include data collection (X-ray diffraction), phase determination, and iterative refinement to resolve bond lengths and angles. For example, crystal structures of analogous thiazoles are resolved to <0.01 Å precision .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies (e.g., NMR shifts vs. computational predictions) require cross-validation:

  • Multi-technique analysis : Combine ¹H/¹³C NMR, IR, and HRMS to confirm functional groups.
  • Computational modeling : DFT calculations (e.g., Gaussian) predict spectroscopic properties for comparison .
  • Crystallographic validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. What strategies are employed to study the degradation pathways of this compound under stress conditions?

  • Forced degradation studies : Expose the compound to heat, light, acid/base, and oxidizers (per ICH Q2(R2)).
  • HPTLC-ESI-MS : Identifies degradation products (e.g., oxidation to carboxylic acids or thiazole ring cleavage) .
  • Kinetic modeling : Quantifies degradation rates under varying pH/temperature to predict shelf-life .

Q. How can the biological activity of thiazole derivatives be systematically evaluated?

  • In vitro assays : Screen for antimicrobial activity (MIC against bacterial/fungal strains) or cytotoxicity (MTT assay on cancer cell lines) .
  • Targeted studies : Use molecular docking (e.g., AutoDock) to predict interactions with enzymes like PPAR-γ or kinases .
  • Metabolomics : Track cellular uptake and metabolic fate using isotopic labeling (e.g., ¹³C-glucose tracing) .

Q. What methodologies enable functionalization of this compound for enhanced bioactivity?

  • Esterification : React with acyl chlorides (e.g., formate esters) to improve lipophilicity .
  • Schiff base formation : Condense with aldehydes to generate imine derivatives for metal chelation studies .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for drug discovery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.